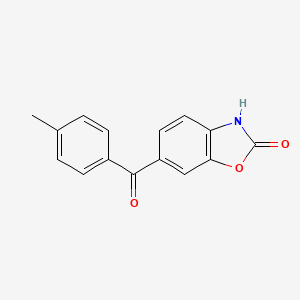

6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one

Description

6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one is a benzoxazolone derivative characterized by a 4-methylbenzoyl substituent at the 6-position of the benzoxazolone core. The benzoxazolone scaffold is known to confer metabolic stability and binding affinity, making it a privileged structure in drug discovery .

Properties

IUPAC Name |

6-(4-methylbenzoyl)-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-9-2-4-10(5-3-9)14(17)11-6-7-12-13(8-11)19-15(18)16-12/h2-8H,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTFMOWTQYXGMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701277930 | |

| Record name | 6-(4-Methylbenzoyl)-2(3H)-benzoxazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70735-87-4 | |

| Record name | 6-(4-Methylbenzoyl)-2(3H)-benzoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70735-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Methylbenzoyl)-2(3H)-benzoxazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation of 2-Aminophenol Derivatives

A common approach involves the acylation of 2-aminophenol or substituted analogs with 4-methylbenzoyl chloride under controlled temperature conditions to form an intermediate amide, followed by cyclization to yield the benzoxazol-2-one structure.

- Dissolve 2-amino-3-hydroxybenzoic acid or 2-aminophenol in a solvent mixture such as toluene, tetrahydrofuran (THF), and water at 25–30°C.

- Cool the mixture to 10–15°C and stir.

- Add 4-methylbenzoyl chloride dropwise to the reaction mixture.

- Raise the temperature to 25–30°C and stir for 2 hours.

- Quench the reaction with methanol and remove solvents under reduced pressure.

- Add methanol and water to precipitate the product.

- Filter, wash, and recrystallize the solid to obtain the pure compound.

This method is adapted from similar benzoxazole derivative syntheses reported in patent WO2021001858A1, where controlled temperature and solvent conditions enhance yield and purity.

Cyclization via Reflux with Base Catalysis

Another method involves the reaction of 2-aminophenol derivatives with carbon disulfide or acylating agents in the presence of a base such as potassium hydroxide, followed by reflux and acidification to induce cyclization.

- Combine methanol and potassium hydroxide, stir for 10 minutes.

- Slowly add carbon disulfide at room temperature.

- Add 4-chloro-2-aminophenol (analogous to 2-aminophenol) and reflux for 6 hours.

- Monitor reaction progress by thin-layer chromatography (TLC).

- Quench in ice-cold water and acidify with glacial acetic acid.

- Filter, dry, and recrystallize the product.

While this example pertains to 4-chloro-substituted benzoxazoles, the methodology is adaptable for 4-methylbenzoyl derivatives by substituting appropriate acylating agents.

Reflux with Benzoyl Bromide Derivatives

A third approach involves the reaction of benzoxazole or related heterocycles with benzyl bromide derivatives under reflux conditions in acetone, followed by addition of nucleophiles and base to form substituted benzoxazolones.

- Stir benzothiazole and benzyl bromide in acetone under reflux for 1 hour.

- Add 2-mercaptobenzoxazole and triethylamine, continue reflux for 2 hours.

- Isolate the product by removal of solvent, washing, and recrystallization.

Though this method is demonstrated for benzothiazole derivatives, analogous procedures can be adapted for benzoxazol-2-one compounds with 4-methylbenzoyl substitution.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- Temperature Control: Maintaining reaction temperatures between 10–30°C during acylation improves selectivity and reduces side reactions.

- Solvent Choice: Mixed solvent systems (toluene, THF, water) facilitate better solubility of reactants and product crystallization.

- Reaction Monitoring: TLC is essential to monitor reaction completion, especially in reflux-based cyclization methods.

- Purification: Recrystallization from solvents such as methanol, ethanol, or hexane/ethyl acetate mixtures enhances purity and yield.

- Yield Optimization: Base catalysis with potassium hydroxide and controlled addition of reagents leads to yields up to 95%, demonstrating high efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazole ring.

Scientific Research Applications

Medicinal Chemistry

6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one has been studied for its biological activity, particularly its potential as an anti-cancer agent. Research indicates that derivatives of benzoxazole compounds can exhibit significant cytotoxicity against various cancer cell lines.

Case Study :

A study published in Bioorganic & Medicinal Chemistry explored the synthesis of benzoxazole derivatives and their activity against cancer cells. The findings suggested that modifications on the benzoxazole core could enhance the anti-cancer properties of these compounds .

Fluorescent Probes

The compound has been investigated for use as a fluorescent probe in biochemical assays. Its ability to fluoresce under specific conditions allows it to be utilized in tracking biological processes or detecting specific biomolecules.

Case Study :

In a study focusing on fluorescent probes, researchers demonstrated that compounds similar to this compound could be effectively used to visualize cellular processes through fluorescence microscopy .

Material Science

The compound's structural properties make it suitable for applications in material science, particularly in the development of polymers and coatings that require specific thermal and mechanical properties.

Research Findings :

Materials incorporating benzoxazole derivatives have shown improved thermal stability and mechanical strength compared to traditional polymers. This has implications for creating advanced materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Benzoyl Group

The nature of the substituent on the benzoyl moiety significantly impacts both synthetic feasibility and biological activity:

- 4-Methylbenzoyl (Target Compound) : Synthesized via polyphosphoric acid (PPA)-mediated Friedel-Crafts acylation with an 85% yield . The methyl group enhances lipophilicity and is associated with improved activity in pyrrole derivatives (IC50: 6–8 μM) .

- 4-Trifluoromethylbenzoyl : Attempts to synthesize this analog using PPA failed, likely due to the electron-withdrawing nature of the CF3 group hindering electrophilic acylation. Alternative methods, such as AlCl3-catalyzed Friedel-Crafts, were proposed .

- 3,4,5-Trifluorobenzoyl : Successfully synthesized, demonstrating that fluorinated analogs can be achieved under optimized conditions. Fluorine atoms may enhance metabolic stability and target affinity .

- 4-Methoxybenzoyl : Substitution with a methoxy group reduced activity in pyrrole derivatives, suggesting steric or electronic incompatibility with target binding .

Positional Isomerism on the Benzoxazolone Core

Substitution at different positions of the benzoxazolone ring leads to divergent biological profiles:

Functional Group Modifications

- 6-(2-Aminothiazol-4-yl): Incorporation of a thiazole ring may enhance interactions with kinase targets due to hydrogen-bonding and π-stacking capabilities .

- 6-(Piperidinylsulfonyl) : The sulfonyl-piperidine group introduces basicity, which could improve water solubility and blood-brain barrier penetration .

- 6-Benzyl : Achieved via reduction of the benzoyl group, this modification reduces steric bulk while retaining aromatic interactions .

Biological Activity

6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one is a member of the benzoxazole family, characterized by a fused benzene and oxazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and specific case studies highlighting its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the condensation of 2-aminophenol with 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions are optimized to yield high purity and yield of the product through methods like recrystallization or chromatography .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to modulate enzyme activity or bind to specific receptors, leading to diverse biological effects. The exact pathways and molecular interactions remain an area of active research.

Antimicrobial Properties

Research indicates that benzoxazole derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that derivatives similar to this compound possess broad-spectrum antibacterial properties .

Anticancer Activity

One of the most notable areas of investigation for this compound is its anticancer potential. In vitro studies have evaluated its cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). Results indicate that this compound exhibits significant antiproliferative activity with IC50 values ranging from 5 to 15 µM, depending on the specific cell line tested .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 | 10.5 | Moderate Cytotoxicity |

| HCT-116 | 7.8 | High Cytotoxicity |

| SISO (Cervical) | 3.5 | Strong Cytotoxicity |

Induction of Apoptosis

Further investigations have shown that treatment with this compound can induce apoptosis in cancer cells. Flow cytometry assays revealed increased percentages of early and late apoptotic cells upon treatment with escalating concentrations of the compound. This suggests that this compound may trigger apoptotic pathways leading to cell death in malignant cells .

Study 1: Anticancer Efficacy

In a recent study published in MDPI, researchers evaluated the cytotoxic effects of various benzoxazole derivatives including this compound against a panel of human cancer cell lines. The findings highlighted that compounds with similar structural features exhibited potent antitumor activity, reinforcing the therapeutic potential of this class of compounds .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of benzoxazole derivatives demonstrated that compounds like this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-(4-Methylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one with high purity?

Answer:

The synthesis typically involves coupling reactions or functional group modifications on the benzoxazolone core. A general approach includes:

- Reflux conditions : Use absolute ethanol or methanol as a solvent with catalytic glacial acetic acid to facilitate condensation, as demonstrated in benzoxazolone derivatization studies .

- Purification : Post-reaction, reduce pressure to evaporate solvents, followed by recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product.

- Yield optimization : Control stoichiometry (e.g., 1:1 molar ratio of benzoxazolone precursor to 4-methylbenzoyl chloride) and reaction time (4–6 hours) to minimize side products .

Basic: Which spectroscopic techniques are critical for validating the structure of this compound?

Answer:

- 1H/13C NMR : Confirm the presence of the 4-methylbenzoyl group (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl protons at δ 2.4–2.6 ppm) and benzoxazolone scaffold (C=O resonance at ~165–170 ppm in 13C NMR) .

- HRMS (High-Resolution Mass Spectrometry) : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm error to confirm empirical formula .

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and benzoxazolone ring vibrations .

Advanced: How can researchers resolve discrepancies in X-ray crystallographic data during structural refinement?

Answer:

- SHELXL refinement : Use iterative cycles with restraints for anisotropic displacement parameters (ADPs) to address poorly resolved electron density regions. Adjust weighting schemes to balance R1/wR2 values .

- ORTEP visualization : Analyze thermal ellipsoid plots to identify over- or under-modeled atoms. For example, high ADPs in the 4-methylbenzoyl group may suggest disorder; apply split-site modeling or occupancy refinement .

- Validation tools : Cross-check with PLATON or CCDC Mercury to detect geometry outliers (e.g., bond angle deviations >5°) .

Advanced: What strategies are effective for analyzing anisotropic displacement parameters (ADPs) in crystallographic studies?

Answer:

- ORTEP-3/Windows GUI : Generate displacement ellipsoid plots at 50% probability to visualize thermal motion. Compare ADPs of the benzoxazolone ring with the 4-methylbenzoyl group to assess rigidity/flexibility .

- TLS (Translation-Libration-Screw) analysis : Decompose ADPs into rigid-body motion components using programs like CrysTLS. This helps distinguish static disorder from dynamic motion in the crystal lattice .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O contacts) to explain anisotropic thermal behavior .

Advanced: How can structure-activity relationship (SAR) studies be designed for benzoxazolone derivatives?

Answer:

- Functional group variation : Synthesize analogs with substituents at the 4-methylbenzoyl position (e.g., halogens, methoxy groups) and assess biological activity (e.g., enzyme inhibition assays) .

- Bivalent ligand design : Link two benzoxazolone units via spacers (e.g., alkyl chains, piperazine) to evaluate cooperative binding effects, as seen in dopamine receptor ligand studies .

- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes against target proteins (e.g., COX-2 for anti-inflammatory activity) and validate with IC50 measurements .

Basic: What precautions are necessary during chromatographic purification of this compound?

Answer:

- Column selection : Use silica gel (60–120 mesh) with a non-polar mobile phase (e.g., hexane:ethyl acetate 7:3) to separate polar byproducts.

- TLC monitoring : Track elution with UV-active benzoxazolone (Rf ~0.4–0.6) and avoid overloading to prevent band broadening .

- Solvent removal : Employ rotary evaporation below 40°C to prevent thermal decomposition of the ester/carbonyl groups .

Advanced: How can researchers address low reproducibility in biological activity assays for benzoxazolone derivatives?

Answer:

- Positive controls : Include known standards (e.g., chlorzoxazone for muscle relaxant assays) to validate assay conditions .

- Dose-response curves : Perform triplicate measurements across a concentration range (e.g., 1 nM–100 µM) to calculate EC50/IC50 with 95% confidence intervals .

- Metabolic stability testing : Use liver microsomes or S9 fractions to assess compound degradation, which may explain variability in in vivo efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.